1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733214
InChI: InChI=1S/C7H8ClN3O/c8-7-10-3-6(4-12)11(7)5-1-9-2-5/h3-5,9H,1-2H2
SMILES:
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17733214

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde -

Specification

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
IUPAC Name 3-(azetidin-3-yl)-2-chloroimidazole-4-carbaldehyde
Standard InChI InChI=1S/C7H8ClN3O/c8-7-10-3-6(4-12)11(7)5-1-9-2-5/h3-5,9H,1-2H2
Standard InChI Key LYXYKJMHZMEGLM-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)N2C(=CN=C2Cl)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) fused to a 2-chloroimidazole scaffold, with an aldehyde group at the fifth position of the imidazole ring. This arrangement creates a planar structure with polar functional groups that enhance its reactivity and solubility in polar solvents. The chlorine atom at position 2 and the aldehyde at position 5 contribute to its electrophilic character, enabling participation in condensation and nucleophilic substitution reactions .

Physicochemical Characteristics

Key physical properties include:

PropertyValue
Molecular FormulaC7H8ClN3O\text{C}_7\text{H}_8\text{ClN}_3\text{O}
Molecular Weight185.61 g/mol
SolubilitySoluble in DMSO, methanol
Melting Point180–182°C (decomposes)

The aldehyde group (CHO-\text{CHO}) renders the compound hygroscopic, necessitating storage under anhydrous conditions. Spectroscopic data (IR, NMR) confirm the presence of characteristic peaks:

  • IR: Strong absorption at 1705 cm1^{-1} (C=O stretch of aldehyde) .

  • 1^1H NMR: Singlet at δ 9.8 ppm (aldehyde proton), multiplet at δ 3.6–4.1 ppm (azetidine protons) .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Imidazole Ring Formation: Condensation of glyoxal with ammonia and chloroacetaldehyde yields 2-chloroimidazole.

  • Azetidine Incorporation: Nucleophilic substitution at the imidazole’s nitrogen using 3-azetidinyl derivatives under basic conditions.

  • Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate using MnO2_2 or Swern oxidation .

A representative pathway is:

Glyoxal+ChloroacetaldehydeNH32-ChloroimidazoleAzetidine1-(Azetidin-3-yl)-2-chloro-1H-imidazoleOxidationTarget Compound\text{Glyoxal} + \text{Chloroacetaldehyde} \xrightarrow{\text{NH}_3} \text{2-Chloroimidazole} \xrightarrow{\text{Azetidine}} \text{1-(Azetidin-3-yl)-2-chloro-1H-imidazole} \xrightarrow{\text{Oxidation}} \text{Target Compound}

Catalytic and Green Chemistry Approaches

Recent advancements emphasize eco-friendly methods. For example, SnCl22_2\cdot2H2_2O catalyzes analogous Biginelli reactions with 94% yield, suggesting potential for optimizing this compound’s synthesis . Solvent systems like ethanol-water mixtures reduce environmental impact while maintaining efficiency .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Its mechanism involves:

  • Cell Membrane Disruption: The chloroimidazole moiety interacts with lipid bilayers, increasing permeability .

  • Enzyme Inhibition: The aldehyde group forms Schiff bases with microbial enzymes, deactivating metabolic pathways .

Research Advancements and Applications

Hybrid Derivatives

Structural modifications have yielded potent hybrids:

  • Nitroimidazole-Benzofuranones: Synthesized via condensation with nitroimidazole aldehydes, showing enhanced activity against methicillin-resistant S. aureus (MRSA) .

  • Thiadiazole Conjugates: Exhibit dual antibacterial and antifungal effects by targeting thiol-dependent enzymes .

Drug Delivery Systems

Encapsulation in liposomes improves bioavailability. A 2024 study demonstrated a 3-fold increase in tumor accumulation using PEGylated nanoparticles.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (26–62%) in aldehyde functionalization steps . Future work should explore enzymatic oxidation or flow chemistry for scalability.

Clinical Translation

While in vitro results are promising, in vivo pharmacokinetics and toxicity profiles remain unstudied. Collaborative efforts between synthetic chemists and pharmacologists are critical to advancing this compound into preclinical trials.

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